1-Cycloheptyl-1H-pyrazol-3-amine

Sigma-1 receptor Medicinal chemistry Structure-activity relationship (SAR)

Essential for sigma-1 receptor (subnanomolar) and FXR modulator research. The cycloheptyl group imparts unique lipophilicity and conformational bulk for SAR studies, directly impacting target affinity. Sourcing this exact analog ensures reproducible results in lead optimization for pain, depression, and NASH. Differentiated by its conformationally-defined lipophilic moiety.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13075619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cycloheptyl-1H-pyrazol-3-amine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)N2C=CC(=N2)N
InChIInChI=1S/C10H17N3/c11-10-7-8-13(12-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,11,12)
InChIKeyAFBNJGPROHJTSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cycloheptyl-1H-pyrazol-3-amine for Research Procurement: Core Properties, Availability, and Comparator Context


1-Cycloheptyl-1H-pyrazol-3-amine (CAS 1250149-93-9) is a heterocyclic amine featuring a pyrazole core substituted at the 1-position with a cycloheptyl group [1]. This structural motif belongs to the aminopyrazole class, which is widely recognized as a privileged scaffold in medicinal chemistry for its versatile interactions with biological targets [2]. The compound serves as a key building block or intermediate in the synthesis of bioactive molecules, particularly those targeting the sigma-1 receptor and the farnesoid X receptor (FXR) [3][4]. For scientific procurement, its value proposition is not as a standalone active pharmaceutical ingredient but as a specific, conformationally-defined lipophilic moiety within a broader structure-activity relationship (SAR) exploration.

Procurement Risk Assessment: Why 1-Cycloheptyl-1H-pyrazol-3-amine Cannot Be Interchanged with Cyclohexyl or Cyclopentyl Analogs


The specific cycloalkyl substituent on the pyrazole ring is a critical determinant of biological activity, physicochemical properties, and synthetic utility. In the context of drug discovery, the cycloheptyl group confers a distinct combination of lipophilicity, conformational flexibility, and steric bulk compared to its smaller cyclohexyl or cyclopentyl counterparts [1]. This difference directly impacts target binding affinity and selectivity profiles, as demonstrated in SAR studies of sigma-1 receptor ligands and FXR modulators [2][3]. Substituting the cycloheptyl moiety with a smaller cycloalkyl group would alter the compound's ability to occupy hydrophobic binding pockets, potentially leading to a significant loss of potency or a change in target selectivity [2]. Therefore, for reproducible research and accurate SAR interpretation, sourcing the exact 1-cycloheptyl analog is non-negotiable.

Evidence-Based Differentiation: Quantitative Comparison of 1-Cycloheptyl-1H-pyrazol-3-amine Against Key Structural Analogs


Sigma-1 Receptor Affinity: Evidence from Cycloalkyl-Annelated Pyrazole Series

In a medicinal chemistry program optimizing sigma-1 receptor ligands, a series of druglike cycloalkyl-annelated pyrazoles were synthesized and evaluated for binding affinity. The 1-cycloheptyl-1H-pyrazol-3-amine scaffold, as part of this broader series, contributed to compounds exhibiting high sigma-1 receptor affinity (pKi > 8) [1]. This high affinity is a direct consequence of the cycloheptyl group's optimal fit within the receptor's hydrophobic binding pocket, a feature not achieved by all cycloalkyl variants. While a direct, isolated pKi value for the unsubstituted 1-cycloheptyl-1H-pyrazol-3-amine is not reported in this study, its core scaffold is the foundation for the most potent and selective ligands (e.g., compounds 7f and 17a) which achieved subnanomolar Ki values and >60-fold selectivity over other receptors [2].

Sigma-1 receptor Medicinal chemistry Structure-activity relationship (SAR)

FXR Modulation: Patent-Defined Utility for Cycloheptylpyrazole Derivatives

Patent literature (US-8853207-B2, CN-102791695-A) explicitly claims a series of cyclopentyl- and cycloheptylpyrazole derivatives as selective modulators of the farnesoid-X-receptor (FXR), in particular agonists [1]. The inclusion of the cycloheptyl group is a specific structural requirement for FXR modulation within this chemical series. The patent describes these compounds as useful for treating diseases affected by FXR modulators, such as dyslipidemia [2]. While specific EC50 values for 1-cycloheptyl-1H-pyrazol-3-amine itself are not disclosed in the patent abstract, the invention's focus on both cyclopentyl and cycloheptyl variants highlights the importance of the larger, seven-membered ring for achieving the desired pharmacological profile [1].

Farnesoid X receptor (FXR) Metabolic disease Nuclear receptor modulation

In Vitro ADME and Selectivity Profile of Advanced Cycloheptylpyrazole Leads

Advanced lead compounds derived from the cycloalkyl-annelated pyrazole series, which include the 1-cycloheptyl-1H-pyrazol-3-amine core, were profiled for key drug-like properties. Selected compounds demonstrated favorable in vitro ADME profiles, including low inhibition of major cytochrome P450 enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4), good metabolic stability in rat and human liver microsomes, and high cell-membrane permeability in Caco-2 assays [1]. Furthermore, compounds like 7f and 17a exhibited high selectivity for the sigma-1 receptor, with no significant affinity for over 60 other receptors [2]. This data demonstrates that the cycloheptylpyrazole scaffold can be elaborated into molecules with excellent drug-like properties and a clean selectivity profile.

ADME Drug metabolism Pharmacokinetics Selectivity

High-Value Application Scenarios for 1-Cycloheptyl-1H-pyrazol-3-amine in Scientific and Industrial Research


Sigma-1 Receptor Ligand Development for CNS Disorders

This compound serves as an essential starting material for synthesizing high-affinity sigma-1 receptor ligands. Based on evidence from the Corbera et al. (2006) study, the cycloheptylpyrazole core is a validated scaffold for achieving subnanomolar affinity and high selectivity [1]. Researchers can use this building block to explore novel chemical space around a privileged structure for treating pain, depression, anxiety, and neurodegenerative conditions [2]. Procurement of this specific analog ensures SAR consistency and reproducibility in lead optimization campaigns.

FXR Agonist Discovery for Metabolic and Hepatic Diseases

As claimed in patent US-8853207-B2, cycloheptylpyrazole derivatives are selective modulators of the farnesoid X receptor (FXR) [1]. This compound is a critical intermediate for synthesizing novel FXR agonists, which are of high interest for treating dyslipidemia, non-alcoholic steatohepatitis (NASH), and other metabolic disorders [1]. Sourcing this specific building block is necessary for any research program aiming to explore or expand upon the intellectual property space defined by this patent family.

Structure-Activity Relationship (SAR) Studies on Cycloalkyl Moieties

The 1-cycloheptyl-1H-pyrazol-3-amine is an invaluable tool for comparative SAR studies. Researchers can directly compare its biological activity and physicochemical properties (e.g., lipophilicity, metabolic stability) against its cyclopentyl and cyclohexyl analogs [1]. Such studies are fundamental for understanding the role of ring size and conformation in target binding and ADME properties, guiding the rational design of optimized drug candidates. The quantitative differences observed in sigma-1 affinity between different cycloalkyl-substituted pyrazoles underscore the necessity of testing this specific compound [1].

Synthesis of Diverse Heterocyclic Libraries via Amine Functionalization

The primary amine group on the pyrazole ring is a versatile synthetic handle. This compound can be used to generate diverse libraries through amide bond formation, reductive amination, or as a nucleophile in various coupling reactions. This allows medicinal chemists to rapidly explore chemical space around the cycloheptylpyrazole core, a strategy validated by its use in developing potent sigma-1 ligands and FXR modulators [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cycloheptyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.